molecular formula C19H16FN3O4S3 B2599035 3-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)propanamide CAS No. 307526-99-4

3-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)propanamide

Cat. No.: B2599035
CAS No.: 307526-99-4
M. Wt: 465.53
InChI Key: YKIMRUGFZKCHTO-WJDWOHSUSA-N
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Description

This compound belongs to the rhodanine-based thiazolidinone class, characterized by a 1,3-thiazolidin-4-one core substituted with a (Z)-4-fluorophenylmethylidene group at position 5 and a propanamide chain linked to a 4-sulfamoylphenyl moiety. Its synthesis typically involves a Knoevenagel condensation between a rhodanine derivative and a substituted aldehyde, followed by coupling with a sulfonamide-containing propanamide intermediate . The 4-fluorophenyl group enhances lipophilicity and electronic stabilization, while the sulfamoylphenyl moiety contributes to hydrogen-bonding interactions with biological targets, such as carbonic anhydrases or kinases .

Properties

IUPAC Name

3-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O4S3/c20-13-3-1-12(2-4-13)11-16-18(25)23(19(28)29-16)10-9-17(24)22-14-5-7-15(8-6-14)30(21,26)27/h1-8,11H,9-10H2,(H,22,24)(H2,21,26,27)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKIMRUGFZKCHTO-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)propanamide is a thiazolidinone derivative notable for its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anticonvulsant effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

Chemical Formula : C14H12FNO3S2
Molecular Weight : 325.38 g/mol
CAS Number : 306324-33-4

The compound features a thiazolidine ring, which is known for its role in various biological activities. The presence of the fluorophenyl group enhances its pharmacological properties.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated that modifications in the aromatic substituents significantly influence antibacterial efficacy against both Gram-positive and Gram-negative bacteria. For instance, compounds with electron-withdrawing groups showed enhanced activity against Staphylococcus aureus and Escherichia coli .

CompoundActivity Against S. aureusActivity Against E. coli
Compound A91.66% Inhibition88.46% Inhibition
Compound B85.00% Inhibition80.00% Inhibition

Anticancer Activity

Thiazolidinone derivatives have also been identified as potential anticancer agents. Specifically, compounds similar to the one have shown effectiveness against various cancer cell lines, including HT29 adenocarcinoma cells. The structure-activity relationship (SAR) studies suggest that the presence of specific substituents on the thiazolidine ring can enhance cytotoxicity .

Cell LineIC50 (µM)Reference
HT2912.5
H46015.0

Anticonvulsant Activity

In addition to antimicrobial and anticancer properties, thiazolidinones have been investigated for their anticonvulsant effects. The compound's ability to inhibit SHP-2, a non-receptor protein tyrosine phosphatase involved in cell signaling, suggests a mechanism for its anticonvulsant activity .

Case Studies

  • Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial activity of various thiazolidinone derivatives, including the compound . Results indicated a strong correlation between structural modifications and increased antibacterial activity, particularly with fluorinated phenyl groups enhancing efficacy against resistant strains.
  • Cytotoxicity Assay : In vitro assays were conducted on multiple cancer cell lines to assess the cytotoxic potential of thiazolidinones. The compound exhibited significant growth inhibition in HT29 cells, with a calculated IC50 value demonstrating its potential as an anticancer agent.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., 4-Fluorophenyl in the target compound) increase electrophilicity at the thiazolidinone core, enhancing interactions with nucleophilic residues in enzyme active sites .
  • Sulfamoylphenyl vs. Thiadiazolyl/Thiazolyl : The sulfamoyl group (target compound) provides stronger hydrogen-bonding capacity (PSA = 161 Ų) compared to heterocyclic substituents (e.g., thiadiazole in , PSA = 145 Ų), improving solubility and target affinity .
  • Benzodioxole vs.

Bioactivity and Target Affinity

  • Carbonic Anhydrase Inhibition: The target compound exhibits IC₅₀ = 12 nM against human carbonic anhydrase IX (hCA IX), outperforming analogues with non-sulfonamide substituents (e.g., thiophenyl derivative , IC₅₀ = 380 nM) due to sulfamoyl-mediated interactions with the zinc-coordinated active site .
  • Antimicrobial Activity : Against Staphylococcus aureus, the target compound (MIC = 8 µg/mL) shows superior efficacy to the 4-methylphenyl analogue (MIC = 32 µg/mL) , attributed to the 4-fluorophenyl group enhancing membrane penetration .
  • Cytotoxicity : The 2-chlorophenyl analogue () displays higher cytotoxicity (HeLa cells, IC₅₀ = 5 µM) than the target compound (IC₅₀ = 18 µM), likely due to increased electrophilicity and off-target effects .

Computational and Spectroscopic Comparisons

  • Tanimoto Similarity Scores: The target compound shares a Tanimoto coefficient of 0.78–0.85 with other fluorinated rhodanine derivatives, indicating high structural overlap, but only 0.45–0.52 with non-fluorinated analogues (e.g., ) .
  • Docking Affinity : Molecular docking reveals that the 4-sulfamoylphenyl group in the target compound forms three hydrogen bonds with hCA IX (binding energy = −9.2 kcal/mol), compared to two bonds for the thiophenyl analogue (−7.8 kcal/mol) .
  • IR/NMR Trends : The ν(C=S) stretch at 1243–1258 cm⁻¹ in the target compound is consistent across analogues, but ν(NH) shifts (3278–3414 cm⁻¹) correlate with tautomeric stability in sulfonamide-containing derivatives .

Metabolic and Pharmacokinetic Profiles

  • Microsomal Stability : The target compound has a half-life of 45 minutes in human liver microsomes, superior to the benzodioxole analogue (25 minutes) due to reduced CYP3A4-mediated oxidation .
  • LogP Values : The target compound (LogP = 2.8) balances lipophilicity and aqueous solubility better than the 4-methylphenyl (LogP = 3.3) and thiophenyl (LogP = 2.1) derivatives .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

A multi-step synthesis typically involves:

  • Thiazolidinone core formation : Reacting thiosemicarbazide derivatives with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture under reflux (2–4 hours) to form the 4-thiazolidinone scaffold .
  • Z-configuration control : Using excess arylidene precursors (e.g., 4-fluorobenzaldehyde derivatives) to drive stereoselective formation of the exocyclic double bond .
  • Sulfonamide coupling : Amide bond formation between the thiazolidinone intermediate and 4-sulfamoylphenylpropanamide using coupling agents like HBTU in DMSO with triethylamine as a base .
  • Optimization : Monitor reaction progress via TLC/HPLC, and adjust molar ratios (e.g., 1:1.2 for nucleophile-electrophile pairs) to improve yields.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • 1H/13C-NMR : Confirm regiochemistry of the thiazolidinone core (e.g., δ 12.5–13.5 ppm for NH protons) and Z-configuration via coupling constants or NOESY correlations .
  • IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S-H stretch at ~2550 cm⁻¹) .
  • Elemental analysis : Validate purity (>95%) by matching experimental and theoretical C/H/N/S percentages .
  • HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) for purity assessment .

Q. What computational methods are suitable for predicting molecular geometry and electronic properties?

  • DFT calculations : Optimize geometry using B3LYP/6-31G(d) basis sets to predict bond angles, dihedral rotations, and frontier molecular orbitals (HOMO/LUMO) .
  • Molecular docking : AutoDock Vina or Schrödinger Suite can model interactions with target proteins (e.g., kinases) using crystallographic receptor structures .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structure refinement?

  • Multi-program validation : Cross-validate structures using SHELXL (for small-molecule refinement) and SIR97 (for direct-method solutions). Discrepancies in R-factors >5% warrant re-examination of thermal parameters or hydrogen bonding networks .
  • Twinned data handling : Use SHELXL’s TWIN/BASF commands for twinned crystals, and verify with PLATON’s ADDSYM tool to detect missed symmetry .

Q. What strategies are effective for determining the compound’s bioactive conformation in enzyme binding studies?

  • Co-crystallization : Soak the compound into protein crystals (e.g., kinases) and collect high-resolution (<2.0 Å) X-ray data. Refine with PHENIX or REFMAC5 .
  • SAR by NMR : Perform fragment-based screening to map binding epitopes and optimize substituents .

Q. How should researchers approach polymorph screening, and what analytical techniques are critical?

  • High-throughput screening : Use solvent-drop grinding with 6–8 solvents (e.g., ethanol, acetonitrile) to induce crystallization.
  • PXRD : Compare experimental patterns with Mercury-simulated spectra to identify polymorphs .
  • DSC/TGA : Monitor thermal transitions (melting points, decomposition) to assess stability .

Q. What statistical methods are recommended for optimizing reaction parameters in multi-step synthesis?

  • Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize temperature, catalyst loading, and solvent ratios. For example, a central composite design can reduce reaction steps from 5 to 3 .
  • ANOVA analysis : Identify significant factors (p <0.05) using JMP or Minitab software .

Q. How can researchers validate the Z-configuration of the exocyclic double bond in the thiazolidinone core?

  • NOESY NMR : Look for cross-peaks between the 4-fluorophenyl protons and the thiazolidinone NH group, confirming spatial proximity in the Z-isomer .
  • X-ray crystallography : Measure the C5=C bond torsion angle (Z-configuration typically <10°) .

Q. What methodologies are appropriate for investigating the compound’s potential as a kinase inhibitor?

  • Kinase profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) using ATP-Glo assays. IC50 values <1 µM indicate strong inhibition .
  • Cellular assays : Measure antiproliferative effects in cancer cell lines (e.g., MCF-7) via MTT assays, and correlate with kinase inhibition data .

Q. How can researchers address solubility challenges in biological assays?

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (<5% DMSO) for in vitro studies.
  • Prodrug design : Introduce phosphate or acetyl groups at the sulfonamide moiety to enhance aqueous solubility .

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